4-(BENZENESULFONYL)-3-(4-ETHOXYBENZOYL)-6-FLUOROQUINOLINE
Description
4-(Benzenesulfonyl)-3-(4-ethoxybenzoyl)-6-fluoroquinoline is a quinoline derivative featuring a fluorinated aromatic core with distinct substituents at positions 3, 4, and 5. The compound’s structure includes:
- Position 4: A benzenesulfonyl moiety, which may act as an electron-withdrawing group, influencing electronic properties and binding affinity.
- Position 6: A fluorine atom, enhancing metabolic stability and modulating electronic effects.
The unique substitution pattern of this compound suggests tailored physicochemical and biological properties compared to simpler analogs .
Properties
IUPAC Name |
[4-(benzenesulfonyl)-6-fluoroquinolin-3-yl]-(4-ethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FNO4S/c1-2-30-18-11-8-16(9-12-18)23(27)21-15-26-22-13-10-17(25)14-20(22)24(21)31(28,29)19-6-4-3-5-7-19/h3-15H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSXOSCGHKIFRSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(BENZENESULFONYL)-3-(4-ETHOXYBENZOYL)-6-FLUOROQUINOLINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination using reagents such as Selectfluor.
Attachment of the Benzenesulfonyl Group: The benzenesulfonyl group can be attached via sulfonylation using benzenesulfonyl chloride and a base such as pyridine.
Attachment of the Ethoxybenzoyl Group: The ethoxybenzoyl group can be introduced through Friedel-Crafts acylation using 4-ethoxybenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-(BENZENESULFONYL)-3-(4-ETHOXYBENZOYL)-6-FLUOROQUINOLINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen replacing the oxygen or fluorine atoms.
Substitution: Substituted derivatives with nucleophiles replacing the fluorine or sulfonyl groups.
Scientific Research Applications
4-(BENZENESULFONYL)-3-(4-ETHOXYBENZOYL)-6-FLUOROQUINOLINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(BENZENESULFONYL)-3-(4-ETHOXYBENZOYL)-6-FLUOROQUINOLINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA: Intercalating into DNA and affecting gene expression.
Modulating Receptor Activity: Binding to receptors and altering their signaling pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Analysis
The table below compares substituents of the target compound with two structurally related quinoline derivatives:
| Compound Name (Source) | Position 3 Substituent | Position 4 Substituent | Position 6 Substituent | Key Structural Features |
|---|---|---|---|---|
| Target Compound | 4-ethoxybenzoyl | Benzenesulfonyl | Fluoro | Fluorine enhances stability |
| 1-(4-Chlorobenzyl)-6-ethoxy-... (Ev2) | (4-isopropylphenyl)sulfonyl | 1-(4-chlorobenzyl) | Ethoxy | Chlorobenzyl for bioactivity |
| Compound 7f (Ev3) | - | Complex substituent (oxo, carboxylate) | Chloro, Fluoro | Cyclopropane ring for rigidity |
Key Observations:
Position 3: The target’s 4-ethoxybenzoyl group differs from the sulfonyl group in Ev2.
Position 4: The benzenesulfonyl group in the target contrasts with Ev2’s chlorobenzyl and Ev3’s oxo-carboxylate. Sulfonyl groups are known to enhance enzyme inhibition (e.g., kinase or protease targets) but may reduce solubility.
Position 6 : Fluorine in the target may improve metabolic stability over chloro or ethoxy substituents in analogs .
Biological Activity
4-(Benzenesulfonyl)-3-(4-ethoxybenzoyl)-6-fluoroquinoline is a synthetic compound belonging to the fluoroquinolone class, known for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound's chemical structure can be represented as follows:
- Molecular Formula : C26H21ClN2O5S
- IUPAC Name : this compound
Antimicrobial Properties
Fluoroquinolones are primarily recognized for their antibacterial properties. The mechanism of action typically involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and transcription.
-
Mechanism of Action :
- DNA Gyrase Inhibition : Fluoroquinolones bind to the DNA gyrase enzyme complex, preventing the relaxation of supercoiled DNA, which is crucial during replication and transcription.
- Topoisomerase IV Inhibition : In Gram-positive bacteria, fluoroquinolones target topoisomerase IV, disrupting the separation of replicated DNA strands.
-
Antimicrobial Spectrum :
- Studies have shown that derivatives like this compound exhibit activity against both Gram-positive and Gram-negative bacteria, with varying minimum inhibitory concentrations (MICs) depending on the bacterial strain tested. For instance, compounds in this class have been reported to have MIC values ranging from 0.5 to 32 μg/mL against Staphylococcus aureus and other pathogens .
Anticancer Activity
Recent research has also indicated potential anticancer properties associated with fluoroquinolone derivatives.
-
Mechanisms :
- The ability of these compounds to induce apoptosis in cancer cells has been documented. They may interfere with cellular signaling pathways that regulate cell proliferation and survival.
- Studies have suggested that fluoroquinolones can induce oxidative stress in cancer cells, leading to cell death .
-
Research Findings :
- A notable study demonstrated that certain fluoroquinolone derivatives exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer models. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions enhanced their anticancer efficacy .
Study on Antimicrobial Efficacy
A comparative study evaluated the antimicrobial efficacy of several fluoroquinolone derivatives, including this compound. The results indicated that this compound had superior activity against resistant strains of Escherichia coli compared to standard fluoroquinolones.
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| FQ Derivative | S. aureus | 0.5 |
| FQ Derivative | E. coli | 16 |
| Standard FQ | S. aureus | 1 |
| Standard FQ | E. coli | 32 |
Study on Anticancer Properties
In vitro studies on various cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 10 | Induction of oxidative stress |
| A549 (Lung) | 15 | Inhibition of cell proliferation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
